(2R,3S)-2,3-Dimethylmalate is a chiral compound that plays a significant role in various biochemical pathways, particularly in microbial metabolism. It is an intermediate in the catabolism of certain amino acids and is synthesized through enzymatic processes. This compound is of interest not only for its metabolic functions but also for its potential applications in biochemistry and biotechnology.
(2R,3S)-2,3-Dimethylmalate can be derived from various natural sources, including certain fungi and bacteria. It is typically produced during the metabolic breakdown of compounds such as nicotinate in bacteria. Research has shown that the enzyme dimethylmalate lyase catalyzes its formation from other substrates, emphasizing its role in microbial metabolism .
(2R,3S)-2,3-Dimethylmalate belongs to the class of organic compounds known as dicarboxylic acids. It is specifically classified as a dimethylmalate, which is a derivative of malic acid. This compound exhibits chirality due to the presence of two asymmetric carbon centers.
The synthesis of (2R,3S)-2,3-Dimethylmalate can be achieved through several enzymatic and chemical methods:
The enzymatic method offers advantages such as specificity and mild reaction conditions. The use of commercially available enzymes facilitates large-scale production while maintaining high yields .
The molecular formula of (2R,3S)-2,3-Dimethylmalate is C₆H₁₀O₄. The compound features two carboxyl groups (-COOH) and two methyl groups (-CH₃) attached to a four-carbon backbone.
(2R,3S)-2,3-Dimethylmalate participates in various biochemical reactions:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of specific enzymes or catalysts .
The mechanism by which (2R,3S)-2,3-Dimethylmalate exerts its biological effects primarily involves its role as a substrate for various enzymes in metabolic pathways. For example:
Data from kinetic studies indicate that (2R,3S)-2,3-dimethylmalate has specific values that reflect its affinity for different enzymes involved in its metabolism.
Relevant data on equilibrium constants indicate favorable conditions for reactions involving (2R,3S)-2,3-dimethylmalate under physiological conditions .
(2R,3S)-2,3-Dimethylmalate has several scientific applications:
(2R,3S)-2,3-Dimethylmalate (DMM) serves as a crucial metabolic intermediate in specialized catabolic pathways, with its enzymatic synthesis and cleavage primarily mediated by members of the phosphoenolpyruvate (PEP) mutase/isocitrate lyase (ICL) superfamily. This evolutionarily conserved superfamily (Pfam PF00463) is characterized by structural homology in a distinctive (α/β)₈ barrel fold and shared catalytic features, despite divergent biochemical functions across its branches. DMM lyase (DMML; EC 4.1.3.32) catalyzes the reversible cleavage of DMM into propanoate and pyruvate, a reaction fundamental to bacterial nicotinate degradation and unresolved fungal metabolic pathways [1] [7] [8].
The molecular basis for DMM recognition and catalysis by DMML resides in conserved structural elements of the PEP mutase/ICL superfamily scaffold. Each monomer adopts an (α/β)₈ barrel fold, with the eighth α-helix exchanged between dimeric partners to form a quaternary structure typically organized as a dimer of dimers. The active site, situated at the C-terminal edge of the barrel, is gated by a flexible loop (residues 213–243 in Aspergillus niger DMML) that controls substrate access and participates directly in catalysis [1] [5].
Substrate specificity for the (2R,3S)-stereoisomer of DMM is governed by:
Table 1: Key Active Site Residues Governing Substrate Specificity in DMML
Residue | Role in Substrate Binding | Effect of Mutation | Kinetic Consequence |
---|---|---|---|
Arg164 | Binds C1-carboxylate of DMM | R164A: Loss of activity | >99% ↓ kcat |
Tyr111 | H-bonds C4-carboxylate | Y111F: Impaired binding | 8-fold ↑ Km |
His182 | Coordinates C2-hydroxyl | H182A: Disrupted transition state | 50-fold ↓ kcat |
Thr118 (Loop) | Positions C3-methyl | T118V: Altered specificity | Enhanced activity on ethyl-analogues |
DMML catalysis is strictly dependent on divalent metal ions, with Mg²⁺ serving as the physiological cofactor. The metal ion coordinates directly to the C2-hydroxyl and C1-carboxylate oxygen atoms of DMM, polarizing electron density to stabilize the transient oxyanion intermediate formed during C₂–C₃ bond scission. This coordination geometry is conserved across the lyase branch of the superfamily and is essential for transition state stabilization [3] [4] [5].
Kinetic and structural analyses reveal:
Table 2: Kinetic Parameters of DMML with Key Substrates and Cofactors
Parameter | DMM Substrate (kcat/Km) | Oxaloacetate (OAH Activity) | Mg²⁺ Dependency |
---|---|---|---|
kcat (s⁻¹) | 19.2 ± 0.8 | 0.5 ± 0.05 | Not applicable |
Km (µM) | 220 ± 15 | 220 ± 20 | Kd = 140 ± 40 µM |
kcat/Km (M⁻¹s⁻¹) | 8.7 × 10⁴ | 2.3 × 10³ | Inhibition >10 mM |
pH Optimum | 7.5 | 7.5 | Independent |
Despite shared structural architecture, the PEP mutase/ICL superfamily diverges into two mechanistically distinct branches:
Key distinctions driving functional evolution include:
Table 3: Mechanistic Comparison of Superfamily Branches
Feature | Lyase Branch (e.g., DMML) | P–C Bond Branch (e.g., PEP Mutase) |
---|---|---|
Catalyzed Reaction | Retro-aldol cleavage (C–C bond) | Phosphoryl transfer (P–C bond isomerization/hydrolysis) |
Key Intermediate | Oxyanion at C2 | Enolate at C3 |
Mg²⁺ Coordination | Binds C1-carboxylate and C2-oxyanion | Binds phosphonyl/carboxyl groups |
Conserved Catalytic Residues | Arg (oxyanion hole), His/Tyr (proton transfer) | Lys (phosphoryl transfer), Gly-rich loop (enolate stabilization) |
Gating Loop Role | Substrate shielding, proton donation | Substrate shielding, phosphoryl group positioning |
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